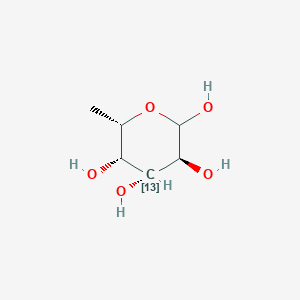

L-fucosa-3-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-fucose-3-13C is a labeled analogue of L-fucose, a six-carbon deoxy sugar. The “13C” denotes the presence of a carbon-13 isotope at the third carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. L-fucose itself is a naturally occurring sugar found in many organisms, including humans, where it plays a crucial role in various biological processes, such as cell-cell recognition and signaling .

Aplicaciones Científicas De Investigación

L-fucose-3-13C has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

L-fucose-3-13C primarily targets dendritic cells (DCs) and colorectal cancer cells . In the immune system, DCs are central initiators of immune responses. L-fucose enhances the immunostimulatory activity of DCs by polarizing immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In the context of colorectal cancer, L-fucose increases the fucosylation of cancer cells, which may be related to the induction of pro-apoptotic fucosylated proteins .

Mode of Action

L-fucose interacts with its targets by enhancing antigen uptake and processing of DCs . This interaction results in increased stimulation of T cell populations, thereby bolstering the functionality of DCs . In colorectal cancer cells, L-fucose induces pro-apoptotic fucosylated proteins, which may contribute to its inhibitory effect on cancer cell growth .

Biochemical Pathways

Two pathways for the synthesis of GDP-fucose, the precursor of fucosylated glycans, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis . The large amounts of short-chain fatty acids produced during microbial L-fucose metabolism are used by epithelial cells to recover most of the energy used up during L-fucose synthesis .

Pharmacokinetics

Glycosylation, including fucosylation, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins . The production of pharmaceutically desirable glycosylation forms of a therapeutic protein can be influenced by the upstream process parameters .

Análisis Bioquímico

Biochemical Properties

L-fucose-3-13C plays a crucial role in biochemical reactions. It interacts with a fucose isomerase from Raoultella sp., which interconverts L-fucose and L-fuculose . The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .

Cellular Effects

L-fucose-3-13C has significant effects on various types of cells and cellular processes. Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules .

Molecular Mechanism

The molecular mechanism of L-fucose-3-13C involves its interaction with biomolecules and enzymes. The fucose isomerase from Raoultella sp. catalyzes the isomerization of L-fucose and L-fuculose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-fucose-3-13C change over time. The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .

Metabolic Pathways

L-fucose-3-13C is involved in several metabolic pathways. It interacts with the fucose isomerase enzyme, which plays a crucial role in the interconversion of L-fucose and L-fuculose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-fucose-3-13C can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-fuculose as a starting material, which is then converted to L-fucose-3-13C using a fucose isomerase enzyme. The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions acting as cofactors .

Industrial Production Methods: Industrial production of L-fucose-3-13C often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce high yields of L-fucose, which is then isotopically labeled with carbon-13. This method is advantageous due to its scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: L-fucose-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-fuconic acid or reduced to produce L-fucitol. Substitution reactions can introduce different functional groups at various positions on the sugar molecule .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products:

Oxidation: L-fuconic acid

Reduction: L-fucitol

Substitution: Various acetylated derivatives

Comparación Con Compuestos Similares

L-fucose-3-13C is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. Similar compounds include:

Actividad Biológica

L-fucose-3-^13C is a stable isotope-labeled form of the monosaccharide L-fucose, which plays a crucial role in various biological processes, particularly in immunology and cancer biology. This article explores the biological activity of L-fucose-3-^13C, highlighting its effects on immune cell function, metabolic pathways, and potential therapeutic applications.

Overview of L-fucose

L-fucose is a deoxy sugar that is essential for the synthesis of glycoconjugates such as glycoproteins and glycolipids. It is involved in cellular interactions, immune responses, and has been implicated in cancer progression. The incorporation of ^13C labeling allows researchers to trace metabolic pathways and understand the dynamics of fucose metabolism in biological systems.

1. Immunomodulation

Recent studies have demonstrated that L-fucose enhances the immunostimulatory activity of dendritic cells (DCs). In vitro experiments showed that treatment with L-fucose increases antigen uptake and processing by DCs, subsequently enhancing T cell activation and proliferation. Notably, single-cell RNA sequencing revealed significant upregulation of genes associated with antigen presentation pathways in L-fucose-treated DCs, suggesting a robust mechanism by which fucose influences immune responses .

Table 1: Effects of L-fucose on Dendritic Cell Function

| Parameter | Control DCs | L-fucose-treated DCs |

|---|---|---|

| Antigen Uptake | Low | High |

| T Cell Proliferation | Moderate | High |

| MHC Class II Expression | Baseline | Upregulated |

| Gene Expression (scRNAseq) | Baseline | Upregulated |

2. Cancer Biology

L-fucose has been shown to modulate tumor microenvironments and influence cancer cell behavior. In particular, fucosylation—the addition of fucose residues to proteins—has been linked to tumor progression and immune evasion. Studies indicate that altering fucosylation patterns can inhibit tumor growth and enhance anti-tumor immunity . For instance, the fucosylation of MHC class II molecules on tumor cells has been implicated in promoting CD4+ T cell responses that lead to tumor suppression.

Case Study: Melanoma Immunotherapy

A study investigating the role of L-fucose in melanoma found that its application led to increased infiltration of immune cells into tumors. The treatment enhanced the expression of co-stimulatory molecules on DCs and improved their ability to activate T cells, indicating a potential therapeutic strategy for enhancing immunotherapy outcomes .

Metabolic Pathways

The metabolic fate of L-fucose involves its conversion into GDP-fucose through several enzymatic steps. This nucleotide sugar acts as a donor for fucosylation reactions mediated by fucosyltransferases. The use of ^13C-labeled L-fucose allows researchers to track its incorporation into glycoconjugates and assess metabolic fluxes within cells.

Table 2: Metabolic Pathways Involving L-fucose

| Pathway | Key Enzymes | Biological Significance |

|---|---|---|

| GDP-Fucose Biosynthesis | Fucosyltransferases (FUT) | Essential for protein glycosylation |

| Glycoconjugate Synthesis | Various glycosyltransferases | Influences cell signaling and adhesion |

| Immune Cell Function Modulation | Fucosylated proteins | Critical for immune responses |

Therapeutic Implications

The unique properties of L-fucose-3-^13C position it as a promising candidate for therapeutic applications in immunology and oncology. By leveraging its ability to modulate immune cell function and alter tumor microenvironments, researchers are exploring its potential use in combination with existing immunotherapies.

Future Directions

Further research is needed to elucidate the precise mechanisms by which L-fucose influences immune responses and tumor biology. Investigating the effects of different concentrations and combinations with other immunomodulatory agents could yield valuable insights into optimizing therapeutic strategies.

Propiedades

IUPAC Name |

(3S,4R,5S,6S)-6-methyl(413C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-IZKXOTGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([13C@H]([C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.